benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate
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Overview
Description
Benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its interaction with the hemagglutinin fusion peptide of the H1N1 influenza virus . In the case of its antimalarial activity, the compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways .
Comparison with Similar Compounds
Benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate can be compared with other piperidine derivatives, such as:
N-benzyl piperidines: These compounds have shown activity against various viruses and are used in the development of antiviral drugs.
1,4-disubstituted piperidines: These compounds have high selectivity for resistant Plasmodium falciparum strains and are being explored as potential antimalarial agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a wide range of biological activities.
Properties
IUPAC Name |
benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-8-11-18-9-6-14(7-10-18)17-15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKHTVSKXGFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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